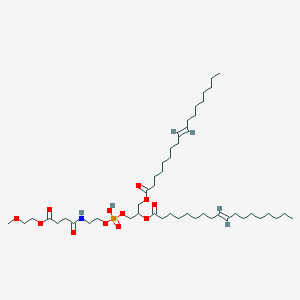
Peg-PE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peg-PE, also known as this compound, is a useful research compound. Its molecular formula is C48H88NO12P and its molecular weight is 902.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
1.1 Drug Delivery Systems
PEG-PE is widely utilized in drug delivery due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs. The incorporation of drugs into this compound micelles can significantly improve their bioavailability and reduce systemic toxicity. For example, studies have shown that lipophilic drugs encapsulated in this compound micelles exhibit improved pharmacokinetic profiles compared to their free counterparts .
Case Study: Anticancer Drug Delivery
A notable study demonstrated that this compound micelles loaded with a potent anticancer agent significantly enhanced therapeutic efficacy against various cancer cell lines, including breast and prostate cancers. The micelles facilitated targeted delivery, resulting in higher drug accumulation in tumor tissues while minimizing exposure to healthy cells .
Biomedical Applications
2.1 Tissue Engineering
This compound is employed in tissue engineering as a scaffold material due to its favorable mechanical properties and biocompatibility. The hydrophilic nature of PEG allows for better cell adhesion and proliferation when used in hydrogels.
Case Study: Vascular Tissue Engineering
Research involving this compound hydrogels has shown promise in recreating vascular environments by encapsulating endothelial cells and macrophages. This approach has advanced the modeling of vascular diseases and improved understanding of macrophage phenotypes' effects on blood vessels .
Cosmetic Industry
This compound is also prevalent in cosmetic formulations. Its emulsifying properties enhance the stability and texture of creams and lotions, making it a valuable ingredient in personal care products.
Data Table: Applications of this compound in Cosmetics
| Application | Benefits |
|---|---|
| Emulsifier | Stabilizes oil-water mixtures |
| Moisturizer | Enhances skin hydration |
| Film-forming agent | Improves product texture and feel |
Industrial Applications
4.1 Coatings and Adhesives
In industrial applications, this compound is used as an additive in coatings and adhesives due to its excellent adhesion properties and ability to improve flexibility.
Data Table: Industrial Uses of this compound
| Application | Benefits |
|---|---|
| Coatings | Enhanced water resistance |
| Adhesives | Improved bonding strength |
Research Insights
Recent research highlights the versatility of this compound in various applications:
特性
CAS番号 |
133906-05-5 |
|---|---|
分子式 |
C48H88NO12P |
分子量 |
902.2 g/mol |
IUPAC名 |
[3-[hydroxy-[2-[[4-(2-methoxyethoxy)-4-oxobutanoyl]amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C48H88NO12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(51)58-42-44(43-60-62(54,55)59-39-38-49-45(50)36-37-47(52)57-41-40-56-3)61-48(53)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,44H,4-17,22-43H2,1-3H3,(H,49,50)(H,54,55)/b20-18+,21-19+ |
InChIキー |
FAZMGEFNMFDAFQ-FRCMOREXSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |
同義語 |
dioleoyl-N-(monomethoxypolyethylene glycol succinyl)phosphatidylethanolamine PEG-PE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















